1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-7-azaspiro[44]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)- is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two cyclic structures through a single atom, creating a rigid and stable configuration
Preparation Methods
The synthesis of 1-Oxa-7-azaspiro[44]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)- involves several steps, each requiring specific reaction conditions and reagents
Spirocyclic Core Formation: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Functional Group Introduction: The introduction of the phenylmethyl and triphenylmethoxy groups can be achieved through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and triphenylmethanol.
Final Assembly: The final step involves the coupling of the spirocyclic core with the functional groups to form the desired compound. This step may require the use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Chemical Reactions Analysis
1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)- undergoes various chemical reactions due to its multiple functional groups. Some of the common reactions include:
Oxidation: The oxo group can be oxidized to form carboxylic acids or other higher oxidation state compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form alcohols or amines. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The phenylmethyl and triphenylmethoxy groups can participate in nucleophilic substitution reactions. Reagents such as alkyl halides or nucleophiles like amines and thiols can be used.
Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules. Common coupling agents include palladium catalysts and copper catalysts.
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)- has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)- can be compared with other spirocyclic compounds and compounds with similar functional groups. Some similar compounds include:
Spirocyclic Compounds: Compounds with similar spirocyclic structures, such as spiro[4.5]decane and spiro[5.5]undecane, can be compared based on their stability and reactivity.
Functional Group Analogues: Compounds with similar functional groups, such as triphenylmethanol and benzylamine, can be compared based on their chemical reactivity and applications.
The uniqueness of 1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)- lies in its combination of a spirocyclic core with multiple functional groups, providing a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C35H33NO3 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2S,5S)-7-benzyl-9-methylidene-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonan-6-one |
InChI |
InChI=1S/C35H33NO3/c1-27-24-36(25-28-14-6-2-7-15-28)33(37)34(27)23-22-32(39-34)26-38-35(29-16-8-3-9-17-29,30-18-10-4-11-19-30)31-20-12-5-13-21-31/h2-21,32H,1,22-26H2/t32-,34-/m0/s1 |
InChI Key |
QTWDJWDXVIDLGI-TWJUONSBSA-N |
Isomeric SMILES |
C=C1CN(C(=O)[C@]12CC[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
C=C1CN(C(=O)C12CCC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.